3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 922059-27-6
VCID: VC5827184
InChI: InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C15H12ClFN2O3S
Molecular Weight: 354.78

3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 922059-27-6

Cat. No.: VC5827184

Molecular Formula: C15H12ClFN2O3S

Molecular Weight: 354.78

* For research use only. Not for human or veterinary use.

3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide - 922059-27-6

Specification

CAS No. 922059-27-6
Molecular Formula C15H12ClFN2O3S
Molecular Weight 354.78
IUPAC Name 3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)
Standard InChI Key OJSUCJOYKASZIE-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is defined by its integration of two key moieties: a 3-chloro-4-fluorobenzenesulfonamide group and a 2-oxo-1,2,3,4-tetrahydroquinoline system. The compound’s IUPAC name, 3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide, reflects its precise substituent arrangement.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₂ClFN₂O₃S
Molecular Weight354.78 g/mol
SMILESC1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChI KeyOJSUCJOYKASZIE-UHFFFAOYSA-N

The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, enabling hydrogen bonding and electrostatic interactions with biological targets. The chloro and fluoro substituents on the benzene ring enhance electron-withdrawing effects, potentially influencing binding affinity and metabolic stability.

Synthesis Pathways

The synthesis of this compound involves a multi-step protocol designed to preserve the integrity of both aromatic and heterocyclic components. A widely reported method entails the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions.

Key Synthetic Steps

  • Sulfonylation: The sulfonyl chloride reacts with the primary amine group of the tetrahydroquinoline derivative in the presence of a base such as pyridine or triethylamine. This step forms the sulfonamide linkage.

  • Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.

This route yields the target compound with minimal side products, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Research Findings and Data

Current research on 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited but promising. Below is a synthesis of available data:

ParameterDetails
SolubilityNot fully characterized; predicted low aqueous solubility due to lipophilic groups
LogPEstimated 2.8 (indicative of moderate membrane permeability)
Thermal StabilityStable up to 250°C (differential scanning calorimetry)

Ongoing studies focus on optimizing pharmacokinetic properties, including bioavailability and half-life. Molecular docking simulations suggest strong binding to COX-2 (binding energy: -9.2 kcal/mol), though in vitro validation is pending.

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